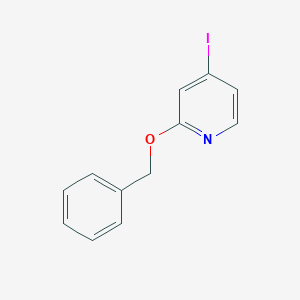

2-(Benzyloxy)-4-iodopyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXVLOXMMCVGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470768 | |

| Record name | 2-(BENZYLOXY)-4-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896155-81-0 | |

| Record name | 2-(BENZYLOXY)-4-IODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 4 Iodopyridine and Analogues

Strategies for Pyridine (B92270) Ring Construction Precursors

The formation of the foundational pyridine structure can be achieved through several synthetic routes, including cyclization and multicomponent reactions.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct pathway to the pyridine core. One notable method is the 6π-3-azatriene electrocyclization. researchgate.net This reaction involves a sequence that can include a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, enabling a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Another approach involves the reaction of oximes to form pyridines. For instance, the combination of iodine and triethylamine (B128534) can trigger an oxime-based synthesis of 2-aryl-substituted pyridines. organic-chemistry.org Additionally, metal-catalyzed cyclization reactions have emerged as a powerful tool for constructing pyridine rings with high stereoselectivity. researchgate.net These reactions often utilize transition metal complexes to activate and functionalize organic substrates. researchgate.net

The activation of the pyridine core can also be achieved via a 1,5-electrocyclization of vinyl pyridinium (B92312) ylides. acs.orgresearchgate.net This method has been used in the synthesis of spirodihydroindolizine oxindoles. acs.orgresearchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridines in a single step from three or more starting materials. bohrium.comtaylorfrancis.com The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction initially produces a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. wikipedia.org

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness. These include using "greener" solvents like ionic liquids or water, and employing microwave irradiation to accelerate the reaction. wikipedia.org For instance, a one-pot synthesis has been demonstrated using ferric chloride, manganese dioxide, or potassium permanganate (B83412) for direct aromatization. wikipedia.org

Another significant MCR for pyridine synthesis is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.com This three-component reaction involves an aldehyde, an aminopyridine, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to produce imidazo[1,2-a]pyridines. mdpi.com

| Reaction Name | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate; can be performed in one pot with aromatization. wikipedia.org |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde, Aminopyridine, Isocyanide | A three-component reaction for synthesizing imidazo[1,2-a]pyridines. mdpi.com |

Introduction of the Iodine Moiety

Once the pyridine ring is formed, the next critical step is the introduction of the iodine atom at the desired position. This can be accomplished through various iodination methods.

Direct C-H iodination offers a straightforward approach to introducing iodine onto the pyridine ring without the need for pre-functionalization.

Oxidative iodination involves the in-situ generation of an electrophilic iodine species from an iodide source using an oxidant. A variety of oxidants have been employed for this purpose. For instance, an electrochemical oxidative iodination of imidazo[1,2-a]pyridines has been developed using sodium iodide (NaI) as the iodine source and supporting electrolyte, eliminating the need for external chemical oxidants. tandfonline.comtandfonline.com This method provides an environmentally friendly route to 3-iodoimidazo[1,2-a]pyridines. tandfonline.comtandfonline.com

Chemical oxidants are also widely used. Systems such as potassium persulfate (K₂S₂O₈) in the presence of a metal catalyst like MnSO₄ have been used for the iodination of quinolines and pyridones. scispace.comrsc.org Another approach utilizes tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of molecular iodine (I₂), which has been shown to be effective for the regioselective iodination of imidazo[1,2-α]pyridines. acs.org

An iodine-mediated oxidative cyclization has been reported for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and allylic alcohols, where iodine acts as the oxidant. acs.org

Controlling the position of iodination is crucial for the synthesis of specific isomers. A radical-based direct C-H iodination protocol has been developed that allows for the regioselective iodination of various nitrogen-containing heterocycles. scispace.comrsc.orgresearchgate.netnih.gov For pyridones and pyridines, this method can lead to iodination at the C3 and C5 positions. scispace.comrsc.orgresearchgate.netnih.gov The reaction is believed to proceed through the in-situ generation of an iodo radical. scispace.comrsc.org

The choice of reagents and reaction conditions can significantly influence the regioselectivity. For example, the iodination of imidazo[1,2-α]pyridines using ultrasound acceleration in the presence of a green alcohol solvent has been shown to be a highly regioselective method for introducing iodine at the C3 position. acs.org

| Method | Reagents | Position of Iodination |

| Electrochemical Oxidation | NaI | C3 of imidazo[1,2-a]pyridines. tandfonline.comtandfonline.com |

| Radical-based C-H Iodination | K₂S₂O₈, NaI, MnSO₄ | C3 and C5 of pyridines/pyridones. scispace.comrsc.orgresearchgate.netnih.gov |

| Ultrasound-assisted Iodination | I₂, TBHP | C3 of imidazo[1,2-α]pyridines. acs.org |

Halogen Exchange Reactions for Incorporating Iodine

Halogen exchange, particularly the Finkelstein reaction, represents a direct and effective method for the synthesis of iodo-aromatic compounds from their bromo or chloro counterparts. This strategy is applicable to the synthesis of 4-iodopyridine (B57791) derivatives. For instance, 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) has been synthesized from pentachloropyridine (B147404) by refluxing with sodium iodide in dimethylformamide (DMF), achieving an 88% yield. orgchemres.org A microwave-assisted version of this reaction using sodium iodide in DMF at 140°C for 10 minutes also proved effective. orgchemres.org

Another approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. An improved procedure for preparing 4-iodopyridine from 4-aminopyridine (B3432731) involves diazotization at -10°C followed by reaction with potassium iodide, yielding up to 70%. tandfonline.com Similarly, 3,5-dibromo-4-iodopyridine (B1430625) can be synthesized from 3,5-dibromo-4-aminopyridine via diazotization to form a 3,4,5-tribromopyridine (B189418) intermediate, which then undergoes a halogen exchange reaction with potassium iodide in acetonitrile, catalyzed by acetyl chloride, with a 79% yield. google.com

The table below summarizes various halogen exchange reactions leading to iodinated pyridines.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pentachloropyridine | NaI, DMF, reflux, 1.5 h | 2,3,5,6-Tetrachloro-4-iodopyridine | 88% | orgchemres.org |

| Pentachloropyridine | NaI, DMF, microwave, 140°C, 10 min | 2,3,5,6-Tetrachloro-4-iodopyridine | High | orgchemres.org |

| 4-Aminopyridine | 1. NaNO₂, HBF₄, -10°C; 2. KI, acetone/H₂O | 4-Iodopyridine | up to 70% | tandfonline.com |

| 3,5-Dibromo-4-aminopyridine | 1. Diazotization; 2. KI, AcCl, MeCN, reflux, 24 h | 3,5-Dibromo-4-iodopyridine | 79% | google.com |

Ortho-Metalation Directed Iodination

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can be quenched with an electrophile, such as iodine. wikipedia.orgbaranlab.org

The benzyloxy group can serve as a moderate directing group for such transformations. The process involves the interaction of the Lewis acidic lithium reagent with the Lewis basic oxygen atom of the benzyloxy group, which increases the kinetic acidity of the ortho-protons. wikipedia.orgbaranlab.org While specific examples for the direct ortho-iodination of 2-benzyloxypyridine to yield 2-(benzyloxy)-3-iodopyridine are common, the same principle can be applied to achieve iodination at other positions if other directing groups are present or if a "halogen dance" phenomenon is induced. clockss.orgresearchgate.net

The "halogen dance" reaction, a base-induced migration of a halogen, can be a route to otherwise difficult-to-access isomers. For example, 2-bromo-4-iodopyridine (B27774) has been synthesized in 65% yield from 2-bromopyridine (B144113) using lithium diisopropylamide (LDA) and iodine, where the bromine atom directs the metalation and subsequent iodination. clockss.orgresearchgate.net

Installation of the Benzyloxy Functional Group

The introduction of the benzyloxy group is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Benzyl (B1604629) Alcohol

The reaction of a halopyridine with benzyl alcohol or its corresponding alkoxide (benzylate) is a common method for forming the benzyloxy-pyridine bond, often following a Williamson ether synthesis-type mechanism.

The efficiency of the nucleophilic aromatic substitution (SNAr) for synthesizing benzyloxypyridines is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly impact the yield and reaction time.

For the synthesis of 2-benzyloxypyridine from 2-chloropyridine (B119429) and benzyl alcohol, heating the mixture with solid potassium hydroxide (B78521) in refluxing toluene (B28343) for one hour resulted in a 97% yield. semanticscholar.org This protocol was noted as an improvement over previous methods that required the use of 18-crown-6. semanticscholar.org

Studies on the reaction of various 2-halopyridines with nucleophiles have shown that the reactivity order can depend on the nucleophile itself. For oxygen nucleophiles like benzyl alcohol, the reactivity order is F > Cl > Br > I, suggesting that the initial attack of the nucleophile is the rate-determining step. sci-hub.se The choice of solvent is also crucial; while a reaction with benzyl alcohol in N-methylpyrrolidone (NMP) gave an 81% yield of 2-benzyloxypyridine, reactions with other oxygen nucleophiles like sodium phenoxide were more efficient in dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA). sci-hub.se

The table below illustrates the effect of different conditions on the synthesis of 2-benzyloxypyridine.

| Halopyridine | Nucleophile | Base | Solvent | Conditions | Yield | Reference |

| 2-Chloropyridine | Benzyl alcohol | KOH | Toluene | Reflux, 1 h | 97% | semanticscholar.org |

| 2-Iodopyridine (B156620) | Benzyl alcohol | - | NMP | Microwave | 81% | sci-hub.se |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions. rsc.orgbeilstein-journals.orgresearchgate.net The nucleophilic substitution reactions of halopyridines with various nucleophiles, including benzyl alcohol, can be completed within minutes with high yields under microwave irradiation. sci-hub.seresearchgate.net For example, the reaction of 2-iodopyridine with benzyl alcohol in NMP under microwave heating furnished 2-benzyloxypyridine in 81% yield. sci-hub.se This method is often superior to conventional heating, offering dramatically reduced reaction times. sci-hub.seresearchgate.net

Use of 2-Benzyloxypyridine as a Benzyl Transfer Reagent

An alternative and milder approach for introducing a benzyl group onto an alcohol or carboxylic acid involves using an activated form of 2-benzyloxypyridine as a benzyl transfer reagent. beilstein-journals.orgnih.govresearchgate.net N-methylation of 2-benzyloxypyridine with methyl triflate generates 2-benzyloxy-1-methylpyridinium triflate in situ. semanticscholar.orgbeilstein-journals.orgnih.gov This salt is a neutral, electrophilic benzylating agent that releases an electrophilic benzyl species upon warming, proving effective for substrates that are sensitive to acidic or basic conditions. beilstein-journals.orgnih.govresearchgate.net This method provides a valuable alternative to traditional benzylation protocols like using benzyl bromide with a base or the benzyl trichloroacetimidate (B1259523) method which requires acidic activation. beilstein-journals.orgnih.gov

The reaction is typically carried out by mixing the alcohol, 2-benzyloxypyridine, and magnesium oxide in a solvent like toluene, followed by the addition of methyl triflate. researchgate.net This in situ generation of the active reagent is convenient and avoids the need to isolate and store the potentially unstable pyridinium salt. semanticscholar.orgbeilstein-journals.org

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed etherification, a variant of the Buchwald-Hartwig amination, has emerged as a powerful tool for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This methodology is applicable to the synthesis of 2-(Benzyloxy)-4-iodopyridine, typically involving the cross-coupling of a halo-substituted pyridine with benzyl alcohol in the presence of a palladium catalyst and a suitable base.

The general mechanism proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the alcohol and subsequent deprotonation by a base to form a palladium alkoxide complex. Reductive elimination from this complex yields the desired aryl ether and regenerates the active Pd(0) catalyst. wikipedia.org

Several factors influence the efficiency of this reaction, including the choice of palladium precursor, ligand, base, and solvent.

Palladium Precursor: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. nih.gov

Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands, such as biarylphosphines, have shown significant success in promoting C-O bond formation. nih.gov Bidentate phosphine ligands like BINAP and DPPF have also been employed to improve reaction rates and yields. wikipedia.org

Base: A strong base is typically required to deprotonate the alcohol. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and alkali metal carbonates like Cs₂CO₃ and K₃PO₄. wuxiapptec.com

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used. wuxiapptec.com

For the synthesis of this compound, a plausible palladium-catalyzed etherification would involve the reaction of 2-chloro-4-iodopyridine (B15674) or 2-bromo-4-iodopyridine with benzyl alcohol. The higher reactivity of the halogen at the 2-position of the pyridine ring often allows for selective etherification.

A study on the synthesis of 4-(aryloxy)-5-iodopyrimidines demonstrated a one-step palladium-catalyzed intramolecular arylation, highlighting the utility of this approach for similar heterocyclic systems. dokumen.pub While direct examples for this compound are not extensively detailed in the provided results, the principles of Buchwald-Hartwig C-O coupling provide a strong foundation for this synthetic transformation. The reaction would likely proceed by coupling 2-halo-4-iodopyridine with benzyl alcohol using a palladium catalyst, a phosphine ligand, and a strong base.

| Catalyst System Component | Examples | Role in the Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Biarylphosphines (e.g., XPhos), BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Deprotonates the alcohol to form the nucleophilic alkoxide. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

Convergent and Linear Synthesis Approaches to this compound

The synthesis of a target molecule like this compound can be designed using either a linear or a convergent approach. Each strategy presents distinct advantages and disadvantages in terms of efficiency and flexibility.

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions to build the final product. sathyabama.ac.in For this compound, a possible linear sequence could start with a commercially available pyridine derivative, such as 2-hydroxypyridine (B17775).

A hypothetical linear synthesis might proceed as follows:

Iodination: Introduction of an iodine atom at the 4-position of 2-hydroxypyridine.

Benzylation: O-benzylation of the resulting 2-hydroxy-4-iodopyridine to form the final product.

Alternatively, the synthesis could begin with 2-chloropyridine:

Iodination: Selective iodination at the 4-position.

Etherification: Substitution of the chlorine atom with a benzyloxy group.

Convergent Synthesis:

For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a 2-(benzyloxy)pyridine (B1267808) fragment.

Fragment B Synthesis: Preparation of a suitable iodinating agent or a 4-functionalized pyridine that can be converted to the iodide.

Coupling: Combining the two fragments to form the final product.

For instance, 2-(benzyloxy)pyridine could be synthesized and then subjected to a directed iodination at the 4-position. This approach still retains some linear character but can be more efficient if the starting materials for the fragments are readily available and the coupling reaction is high-yielding. A more truly convergent approach might involve the coupling of a pre-formed benzyloxypyridyl organometallic species with an iodine source.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles

A comparative analysis of the different synthetic routes to this compound must consider several key metrics: efficiency (yield), selectivity (regio- and chemoselectivity), and adherence to green chemistry principles.

Efficiency and Selectivity:

Palladium-catalyzed etherification reactions, when optimized, can offer high yields and excellent selectivity. The choice of ligand and reaction conditions is paramount in controlling the regioselectivity, especially when multiple reactive sites are present on the pyridine ring. For example, in a di-halogenated pyridine, the relative reactivity of the halogens (I > Br > Cl) can be exploited for selective functionalization.

Green Chemistry Principles:

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.comscielo.br

Atom Economy: Palladium-catalyzed cross-coupling reactions generally have good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Catalysis: The use of catalysts, such as palladium, is a core principle of green chemistry as it allows for reactions to proceed with lower energy input and can reduce the need for stoichiometric reagents. scielo.br The ability to recycle the catalyst further enhances the green credentials of a process. researchgate.net

Solvent Choice: The use of environmentally benign solvents is a key consideration. While many palladium-catalyzed reactions use organic solvents like toluene or dioxane, research is ongoing to develop methods in "greener" solvents like water or ionic liquids. researchgate.netresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to be a green chemistry tool, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net

A comparative analysis suggests that a well-designed convergent synthesis utilizing a palladium-catalyzed etherification as the key coupling step would likely be the most efficient and selective route to this compound. Incorporating green chemistry principles, such as using a recyclable catalyst, an environmentally friendly solvent, and energy-efficient reaction conditions (e.g., microwave heating), would further enhance the sustainability of the synthesis.

Chemical Transformations and Reactivity of 2 Benzyloxy 4 Iodopyridine

Reactivity of the Aryl Halide (Iodine) Towards Nucleophilic Substitution

The carbon-iodine bond in 2-(benzyloxy)-4-iodopyridine is a key site for chemical modification. The electron-withdrawing nature of the pyridine (B92270) ring, coupled with the presence of the benzyloxy group, influences the reactivity of the 4-position.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for functionalizing pyridines. acs.orgnih.gov This two-step mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. researchgate.net The rate of SNAr reactions is heavily influenced by the electronic properties of the ring; electron-withdrawing groups enhance reactivity towards nucleophiles. researchgate.net

In the case of this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack. Generally, in halopyridines, the reactivity towards SNAr follows the trend F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack, due to the high electronegativity of fluorine which makes the attached carbon more electrophilic. acs.orgsci-hub.se However, when the departure of the leaving group is the slow step, the order is reversed (I > Br > Cl > F), as iodide is the best leaving group. sci-hub.se For 2-halopyridines reacting with a nucleophile like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, suggesting the initial attack is rate-determining. sci-hub.se Conversely, with sulfur nucleophiles, the trend is I > Br > Cl > F, indicating the leaving group's departure is the slow step. sci-hub.se

In di-substituted pyridines such as 2-fluoro-4-iodopyridine (B1312466), selective substitution can be achieved. While conventional substitutions often occur at the 2-position, palladium-catalyzed Buchwald-Hartwig amination has been shown to be exclusive for the 4-position. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, with this compound being an excellent substrate due to the high reactivity of the C-I bond. researchgate.netnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the halide in this coupling generally follows the order I > Br > Cl. nih.gov this compound readily participates in these reactions. For instance, it can be coupled with various arylboronic acids to form biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), with bases like Na₂CO₃ or K₂CO₃. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 4-(2-(Benzyloxy)pyridin-4-yl)benzaldehyde | ~95 |

| (4-(Methoxycarbonyl)phenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | Methyl 4-(2-(benzyloxy)pyridin-4-yl)benzoate | ~88 |

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine, using a palladium catalyst and a base. nrochemistry.comsnnu.edu.cn This reaction is highly effective for synthesizing a wide range of arylamines. beilstein-journals.org The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like XPhos and BrettPhos often providing excellent results. nrochemistry.com this compound can be efficiently coupled with various primary and secondary amines. For instance, the reaction of 2-fluoro-4-iodopyridine with aromatic amines occurs selectively at the 4-position under microwave conditions using a Pd(OAc)₂/BINAP system. researchgate.net

Table 2: Examples of Buchwald-Hartwig Amination with this compound | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 4-(Morpholino)-2-(benzyloxy)pyridine | ~92 | | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | N-Phenyl-2-(benzyloxy)pyridin-4-amine | ~85 | | Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | N-Benzyl-2-(benzyloxy)pyridin-4-amine | ~89 |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.orgyoutube.com The reactivity of the halide follows the order I > Br > Cl, allowing for selective couplings. youtube.com this compound is an effective substrate for this transformation. For example, its reaction with terminal alkynes like phenylacetylene, catalyzed by complexes such as Pd(PPh₃)₂Cl₂ and CuI, proceeds efficiently to yield the corresponding 4-alkynylpyridine derivative. wikipedia.orglibretexts.org

Table 3: Examples of Sonogashira Coupling with this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Benzyloxy)-4-((trimethylsilyl)ethynyl)pyridine | ~98 |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 2-(Benzyloxy)-4-(phenylethynyl)pyridine | ~85 |

Table 4: Examples of Negishi Cross-Coupling with this compound

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| (4-Fluorophenyl)zinc chloride | PdCl₂(dppf) | THF | 2-(Benzyloxy)-4-(4-fluorophenyl)pyridine | ~88 |

| (Thiophen-2-yl)zinc chloride | Pd(PPh₃)₄ | THF | 2-(Benzyloxy)-4-(thiophen-2-yl)pyridine | ~80 |

Carbonylative Coupling Reactions

Carbonylative coupling reactions introduce a carbonyl group (C=O) into an organic molecule, often utilizing carbon monoxide (CO) as a C1 source. For this compound, the iodine atom at the C4 position is the primary site for such transformations, typically catalyzed by palladium complexes. These reactions are valuable for synthesizing carboxylic acid derivatives, esters, and amides of the pyridine scaffold.

The general scheme involves the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, followed by CO insertion into the palladium-carbon bond. Subsequent reaction with a nucleophile, such as an alcohol or amine, and reductive elimination yields the final carbonylated product and regenerates the palladium(0) catalyst.

Table 1: Examples of Carbonylative Coupling Reactions

| Catalyst System | Nucleophile | Product |

|---|---|---|

| Pd(OAc)₂ / dppf | Alcohols (ROH) | 2-(Benzyloxy)pyridine-4-carboxylate esters |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions are a cornerstone of C-C and C-heteroatom bond formation. In the context of this compound, the C-I bond is susceptible to various copper-mediated transformations.

One of the most prominent examples is the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the catalytic cycle. wikipedia.org The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.org

Another important copper-catalyzed reaction is the Ullmann condensation, which is used to form C-O, C-N, and C-S bonds. This reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. While historically requiring harsh conditions, modern methods have been developed that proceed under milder temperatures.

Table 2: Copper-Catalyzed Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-2-benzyloxypyridine |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst, Base | 4-Aryloxy/Alkoxy-2-benzyloxypyridine |

Regioselectivity in Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental process for introducing various functional groups. The regioselectivity of this reaction on halo-substituted pyridines is dictated by both electronic and steric factors. In this compound, the pyridine nitrogen and the existing substituents influence the positions susceptible to nucleophilic attack.

The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions. The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. However, the C-I bond is the most common site for metal-catalyzed cross-coupling reactions.

For 2-substituted-4-halopyridines, nucleophilic attack generally occurs at the C4 position. acs.orgacs.org The benzyloxy group at the C2 position can further influence the regioselectivity. Studies on related 2,4-dihalopyridines have shown that nucleophilic substitution often occurs preferentially at the 4-position. researchgate.netwuxiapptec.com However, the nature of the nucleophile and the reaction conditions can alter this preference. orgchemres.org Hard nucleophiles tend to favor the C4 position, while softer nucleophiles may show a preference for the C2 position if the existing substituent is a better leaving group. In the case of this compound, the iodine at the C4 position is the most likely site for nucleophilic displacement in SNAr reactions due to electronic activation by the ring nitrogen.

Reactivity of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the C2 position of the pyridine ring. Its reactivity is primarily associated with its removal (deprotection) to reveal the corresponding pyridone or hydroxypyridine.

The cleavage of benzyl ethers is a common transformation in organic synthesis. Several methods are available for the deprotection of the benzyloxy group in this compound.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org This method is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org However, it may not be compatible with other reducible functional groups in the molecule. sciforum.net

Acid-catalyzed Cleavage: Strong acids such as HBr or BCl₃ can be used to cleave benzyl ethers. organic-chemistry.org This method is often employed when catalytic hydrogenolysis is not feasible.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation, particularly for p-methoxybenzyl ethers. organic-chemistry.orgresearchgate.net Recent methods have also shown the utility of DDQ for simple benzyl ethers under photoirradiation. organic-chemistry.orgresearchgate.net

Table 3: Common Deprotection Methods for Benzyl Ethers

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere | 4-Iodo-2-pyridone |

| BCl₃ | Anhydrous solvent, low temp. | 4-Iodo-2-pyridone |

Rearrangement reactions involving the benzyloxy group are less common but can occur under specific conditions. One such transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. chemistry-reaction.comcdnsciencepub.com In this reaction, a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the migration of an aryl group. chemistry-reaction.com For a 2-benzyloxypyridine system, a nucleophile generated on the benzylic carbon could potentially attack the pyridine ring, leading to a rearranged product.

A related transformation is the Current time information in Bangalore, IN.acs.org-Wittig rearrangement, which involves the deprotonation of the benzylic carbon followed by a 1,2-migration of the pyridyl group to the benzylic carbon. acs.orgresearchgate.netclockss.org This anionic rearrangement has been observed for 2-benzyloxypyridine itself, leading to the formation of an α-pyridyl carbinol. acs.orgresearchgate.netclockss.org The reaction is initiated by a strong base that deprotonates the benzylic position.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to participate in several types of reactions.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. 2-Benzyloxy-1-methylpyridinium triflate is an example of such a salt and is used as a benzylating agent. researchgate.netacs.orgsigmaaldrich.com

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide can then be used in a variety of subsequent transformations. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the C2 and C4 positions.

Applications in Organic Synthesis and Material Science

Building Block in the Synthesis of Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. 2-(Benzyloxy)-4-iodopyridine provides a convenient entry point for the elaboration of this core into more complex heterocyclic systems.

Imidazopyridines are a prominent class of fused heterocyclic compounds with a wide spectrum of biological activities, finding applications as antiviral, antibacterial, and anticancer agents. mdpi.com The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with various reagents. While direct examples of this compound in imidazopyridine synthesis are not extensively documented in the provided results, its analogous structures are instrumental. For instance, the synthesis of imidazo[4,5-b]pyridin-2-ones can be achieved from functionalized pyridines. nih.gov A general strategy involves the regioselective amination of a dihalopyridine, followed by cyclization. nih.gov

Furthermore, various catalytic systems, including copper and palladium, have been developed to facilitate the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and alkynes or aldehydes. beilstein-journals.orgresearchgate.net The adaptability of these methods suggests the potential of this compound to be converted into a suitable aminopyridine precursor for such cyclizations.

| Fused Ring System | General Synthetic Strategy | Key Intermediates |

| Imidazo[4,5-b]pyridines | Condensation and cyclization | 2,3-Diaminopyridines |

| Imidazo[1,2-a]pyridines | Multi-component reactions | 2-Aminopyridines |

| Pyrido[2,3-d]pyrimidines | Cyclization of aminopyridines | 6-Amino-5-pyridinecarbonitriles |

This table summarizes general strategies for the synthesis of various fused pyridine rings.

The development of methods for the synthesis of polysubstituted pyridines is an active area of research, driven by the need for structurally diverse molecules in drug discovery and materials science. core.ac.ukresearchgate.net this compound is an excellent substrate for creating such architectures due to the differential reactivity of its substituents. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions, allowing for the introduction of a wide range of aryl and alkyl groups at the 4-position. evitachem.comvulcanchem.com

Moreover, the benzyloxy group can be cleaved to a hydroxyl group, which can then be converted into other functionalities, such as a triflate, enabling further cross-coupling reactions. This sequential functionalization strategy allows for the controlled construction of highly substituted pyridine rings. nih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural properties of the pyridine ring make it an attractive component for advanced organic materials. This compound serves as a valuable precursor for the synthesis of ligands for catalysis and components for optoelectronic devices.

The pyridine nitrogen atom in this compound can act as a coordination site for metal centers, making it a useful building block for the design of novel ligands for catalysis. The ability to introduce various substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting ligands. This modularity is crucial for optimizing the performance of catalysts in a variety of chemical transformations. While specific examples of ligands derived directly from this compound are not detailed in the search results, the general utility of substituted pyridines as ligands is well-established.

The photophysical properties of fused pyridine systems are of significant interest for applications in optoelectronics. clockss.org For instance, Hirshfeld surface analysis of certain brominated azo compounds has revealed key non-covalent interactions that are important for their potential use in optoelectronic materials. iucr.org The synthesis of multivalent furo[3,2-c]pyridines, which exhibit interesting photophysical properties, has been achieved through cascade reactions involving Sonogashira coupling of iodinated hydroxypyridines. clockss.org The structural similarities suggest that this compound could be a valuable precursor for similar materials, where the benzyloxy group could be deprotected to a hydroxyl group to facilitate such cascade reactions.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. rug.nlbeilstein-journals.orgmdpi.com These reactions are highly atom-economical and environmentally friendly.

While the direct participation of this compound in a specific named cascade or multicomponent reaction is not explicitly detailed, its structural motifs are commonly found in substrates for such transformations. For example, a one-pot synthesis of substituted pyridines has been reported via a cascade reaction involving a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure. nih.gov The development of MCRs for the synthesis of biologically active molecules is a rapidly growing field. mdpi.comnih.gov Given the versatility of the iodo and benzyloxy groups for further functionalization, this compound could be incorporated into more complex starting materials for these efficient synthetic strategies. For instance, the iodine atom could be used to attach a group that participates in a subsequent cyclization cascade. researchgate.net

Computational Chemistry and Spectroscopic Characterization Excluding Basic Identification Data

Computational Studies on Electronic Structure and Reactivity

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the behavior of benzyloxypyridine derivatives.

DFT calculations have been employed to investigate reaction mechanisms involving benzyloxypyridine systems. For instance, studies on the researchgate.net-anionic rearrangement of 2-benzyloxypyridines indicate that the deprotonation step is relatively fast, while the rearrangement step is rate-determining. researchgate.net These calculations can elucidate the transition states and energy barriers of reactions. For example, in related pyridine (B92270) derivatives, DFT calculations (e.g., B3LYP/6-31G*) are used to predict charge distribution and transition states, which is crucial for understanding regioselectivity in substitution reactions. The iodine's polarizability, for instance, can stabilize intermediates in SNAr reactions. Computational methods like DFT, Hartree-Fock (HF), and Møller–Plesset 2 (MP2) are used to determine atomic and molecular properties, which can be correlated with experimental results. mdpi.com

Computational models are effective in predicting the reactivity and regioselectivity of substituted pyridines. The principles of hard and soft acids and bases (HSAB) can explain the regiochemistry of nucleophilic substitution on polyhalogenated pyridines. For instance, in 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), hard nucleophiles (like O- and N-centered nucleophiles) preferentially attack the harder C-Cl bond at the ortho position, whereas soft nucleophiles (like S-centered nucleophiles) attack the softer C-I bond at the para position. orgchemres.org This principle is applicable to 2-(Benzyloxy)-4-iodopyridine, where the iodine at the 4-position is a soft center susceptible to attack by soft nucleophiles. DFT calculations can further refine these predictions by quantifying reactivity descriptors such as chemical potential, hardness, and electrophilicity. mdpi.com Mechanistic investigations combined with DFT calculations have also shed light on the enantiocontrol in reactions involving related sulfur-containing compounds. nih.gov

The conformation of this compound is significantly influenced by steric interactions between the bulky benzyloxy group and the iodine atom. The benzyloxy group adopts a conformation that minimizes steric hindrance. In the solid state, intermolecular interactions such as C-H···O and C-H···π interactions can dictate the supramolecular architecture. rsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, revealing that H···H, C···H, and O···H contacts are predominant in similar benzyloxy-substituted aromatic compounds. rsc.org

Advanced Spectroscopic Analysis for Structural Elucidation

Beyond routine 1D NMR and mass spectrometry, advanced spectroscopic techniques provide definitive structural information.

Two-dimensional (2D) NMR spectroscopy is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within the molecule. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the pyridine and benzyl (B1604629) rings. uzh.chcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. ugm.ac.idulethbridge.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity across quaternary carbons and the ether linkage. ugm.ac.idipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing information about the molecule's three-dimensional structure and conformation, such as the spatial relationship between the benzyl protons and the pyridine ring protons. ipb.ptacs.org

These techniques collectively allow for a complete and confident structural elucidation of complex molecules like this compound. ipb.pt

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govebi.ac.uk For benzyloxy-substituted compounds, crystallographic analysis provides exact bond lengths, bond angles, and torsion angles. researchgate.net It reveals the solid-state packing and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal lattice. rsc.org While a specific crystal structure for this compound is not detailed in the provided context, analysis of related structures, like 3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine, shows how steric interactions influence molecular conformation. The melting point of a compound can also suggest a well-defined crystalline structure with specific intermolecular packing arrangements.

Advanced Mass Spectrometry (e.g., HRMS, MS/MS) for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural confirmation of this compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. For instance, the molecular formula of the related compound 2-(Benzyloxy)-3-bromo-5-iodopyridine, C₁₂H₉BrINO, has been confirmed using HRMS, which would show a molecular ion peak corresponding to a calculated mass of approximately 380.88 g/mol . Similarly, for this compound, HRMS would be expected to confirm its molecular formula, C₁₂H₁₀INO.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the benzylic C-O bond, a common fragmentation pattern for benzyloxy-substituted compounds. This would result in the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. The remaining fragment would be the 4-iodopyridin-2-olate radical cation.

Further fragmentation of the pyridine ring structure can also occur. The loss of the iodine atom is another probable fragmentation step due to the relative weakness of the C-I bond. This would lead to a pyridyl cation fragment. The exact fragmentation pattern and the relative abundance of the fragment ions would be dependent on the ionization technique and the collision energy used in the MS/MS experiment. The study of such fragmentation is essential for the unequivocal identification of the compound in complex mixtures and for understanding its chemical behavior under energetic conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for the identification of functional groups within a molecule. vscht.czpages.dev The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the discrete vibrational energy levels of the molecular bonds. vscht.czpages.dev

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. Based on data for similar compounds, the following absorptions can be anticipated:

Aromatic C-H Stretching: Vibrations of the C-H bonds on both the pyridine and benzene (B151609) rings typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methylene (B1212753) (-CH₂-) group in the benzyloxy moiety are expected in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond in the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. For a related compound, 3-(benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine, these aromatic carbon-carbon stretches are observed in the 1580-1600 wavenumber region.

C-O Stretching: The ether linkage (Ar-O-CH₂) is characterized by a strong absorption band. For 3-(benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine, this C-O stretch appears around 1240-1260 cm⁻¹. A similar absorption is expected for this compound.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C and C=N | Stretching | 1400-1600 |

| C-O (ether) | Stretching | ~1240-1260 |

| C-I | Stretching | < 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. semi.ac.cn While water is a strong absorber in IR spectroscopy, it produces weak Raman scattering, making Raman an excellent technique for studying samples in aqueous solutions. semi.ac.cn For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the C-I bond. The symmetric vibrations of the rings are often strong in the Raman spectrum. The technique has been successfully used to study the adsorption of pyridine on electrode surfaces, demonstrating its sensitivity to the molecular environment. semi.ac.cn In the case of this compound, Raman spectroscopy could be employed to study its interactions with surfaces or other molecules.

Medicinal Chemistry and Biological Research Applications

Pyridine (B92270) Derivatives as Pharmacophores in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. nih.gov As a six-membered aromatic heterocycle containing one nitrogen atom, its unique chemical properties make it a versatile pharmacophore. nih.govnih.gov These properties include its basicity, water solubility, stability, and capacity to form hydrogen bonds, all of which are critical for molecular interactions with biological targets. rsc.org The pyridine motif is a common feature in numerous natural products, such as vitamins (niacin, pyridoxine) and alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govcolab.ws

The incorporation of a pyridine nucleus into a drug candidate can significantly enhance its pharmacological profile. rsc.org It can improve metabolic stability, permeability, potency, and the binding affinity of the molecule to its target. nih.gov For instance, the substitution of a phenyl ring with a pyridine ring in certain compounds has been shown to increase biological potency by over 500-fold. nih.gov This structural versatility allows for extensive functionalization, enabling medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a lead compound to optimize its efficacy and safety. nih.govrsc.org Consequently, pyridine derivatives are integral to the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. nih.govijsat.org

2-(Benzyloxy)-4-iodopyridine as a Precursor for Biologically Active Compounds

This compound is a valuable synthetic intermediate in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. Its structure combines three key features that facilitate chemical elaboration: the pyridine core, which acts as a proven pharmacophore; the benzyloxy group at the 2-position, which can be retained or modified; and the iodo group at the 4-position, which provides a reactive site for various cross-coupling reactions. This strategic combination allows for the systematic construction of complex molecules with tailored biological functions.

The scaffold of this compound is particularly well-suited for the synthesis of modulators for central nervous system (CNS) targets, such as metabotropic glutamate (B1630785) receptors (mGluRs). These receptors, including subtypes mGluR2 and mGluR5, are implicated in various neurological and psychiatric disorders like schizophrenia, anxiety, and Parkinson's disease. nih.govnih.govnih.gov The development of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for these receptors is a major focus of modern drug discovery. nih.govwipo.int

The 4-iodo position on the pyridine ring is a key handle for introducing diverse aryl or heteroaryl groups via Suzuki or Sonogashira cross-coupling reactions. This is a common strategy for building the core structures of mGluR modulators. For example, compounds targeting mGluR5 often feature a pyridine ring linked to other aromatic systems. nih.gov Similarly, the synthesis of mGluR2 PAMs frequently involves the construction of complex heterocyclic systems where a substituted pyridine is a central component. google.comgoogle.com The benzyloxy group can serve as a stable substituent or as a protecting group for a 2-hydroxypyridine (B17775) moiety, which itself can be a key pharmacophoric feature in the final molecule.

Table 1: Examples of Receptor Modulators with Pyridine Scaffolds This table is illustrative and shows representative structures in the class of compounds being discussed.

| Compound Class | Target Receptor | Structural Motif | Potential Therapeutic Area |

|---|---|---|---|

| Pyridyl-ethynyl Derivatives | mGluR5 | Pyridine linked to an aromatic ring via an ethynyl (B1212043) bridge | Anxiety, Schizophrenia |

| Biaryl Pyridines | mGluR2 | Pyridine linked to a (hetero)aryl group | Schizophrenia, Depression |

| Imidazo[4,5-b]pyridine Derivatives | mGluR2 | Fused pyridine heterocyclic system | Neurological Disorders |

The pyridine scaffold is a cornerstone in the development of novel antimicrobial and anticancer agents. ijsat.orgnih.govekb.eg Derivatives synthesized from precursors like this compound are actively investigated for these therapeutic applications. The functional handles on the precursor molecule allow for the creation of extensive libraries of compounds for screening.

In the realm of antimicrobial research, pyridine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.net For instance, benzyloxy pyridine derivatives have been studied for their anti-pathogenic effects. figshare.com The ability to introduce different substituents at the 4-position allows for the optimization of activity against specific microbial targets, including drug-resistant strains like Staphylococcus aureus. nih.gov

Similarly, in oncology, numerous pyridine-containing compounds have shown potent anticancer activity. rsc.orgnih.govnih.gov They can act through various mechanisms, such as kinase inhibition, disruption of Wnt/β-catenin signaling, and inhibition of enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis. ijsat.orgnih.gov The iodopyridine moiety is particularly useful for synthesizing complex heterocyclic systems, such as imidazopyridines, which have been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. ekb.egrsc.org

Table 2: Bioactivity of Representative Pyridine Derivative Classes

| Derivative Class | Biological Activity | Example Target Organisms/Cell Lines | Mechanism of Action (Example) |

|---|---|---|---|

| Aminopyridines | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | Efflux pump inhibition |

| Thieno[2,3-b]pyridines | Anticancer | HCT116 (Colon), MDA-MB-231 (Breast) | Inhibition of cell proliferation |

| Imidazopyridines | Anticancer | HepG2 (Liver), MCF-7 (Breast) | Kinase Inhibition, Wnt/β-catenin signaling inhibition |

| Pyridine-N-oxides | Antiviral | SARS-CoV-2 (3CLpro) | Enzyme Inhibition |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and in vivo systems. enamine.netrjeid.com The development of high-quality chemical probes is essential for target validation in drug discovery. This compound serves as an excellent starting scaffold for such probes due to its inherent modularity.

The reactive iodine atom allows for the facile attachment of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive cross-linking groups, which are necessary for visualizing the target protein or identifying its binding partners. The benzyloxy-pyridine core can be elaborated to create a potent and selective ligand for the protein of interest. For example, furopyridine scaffolds, which can be synthesized from pyridine precursors, have been used to develop highly selective chemical probes for kinases like Activin Receptor-like Kinases 1 and 2 (ALK1/2). nih.gov By creating both an active probe and a structurally similar inactive negative control, researchers can confidently attribute observed biological effects to the specific inhibition of the target. nih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. mdpi.com For compounds derived from this compound, SAR studies focus on systematically altering the substituents at various positions of the pyridine ring and the attached benzyloxy group to optimize potency, selectivity, and pharmacokinetic properties.

For example, in the development of imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors for gastric cancer, SAR analysis revealed that the choice of substituent introduced at the position corresponding to the original iodo-group had a profound impact on inhibitory activity. nih.gov Similarly, studies on thieno[2,3-b]pyridine (B153569) derivatives showed that modifications to both the "eastern" arylcarboxamide fragment and the "western" fragment (where the benzyloxy-group would be) are crucial for maximizing anti-proliferative activity. mdpi.com These studies often reveal that specific electronic (electron-donating vs. electron-withdrawing) and steric properties are required at different positions on the scaffold to achieve optimal interaction with the biological target.

Table 3: Illustrative SAR Insights for Pyridine Derivatives

| Scaffold | Target | Key Position for Modification | Observation |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Nek2 (Cancer) | C-3 Substituent | Small, flexible groups enhance inhibitory potency. |

| Thieno[2,3-b]pyridine | Tubulin (Cancer) | C-5 Linker | Alcohol linkers show improved activity over ketone linkers. |

| Pyridyl-piperazine | CXCR3 (Inflammation) | 2'-piperazine | Stereochemistry and size of substituent dramatically affect receptor affinity. |

Prodrug Design and Biotransformation Considerations

A prodrug is an inactive or less active molecule that is metabolically converted in the body (biotransformation) into the active parent drug. acs.org This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or rapid metabolism. rsc.orgacs.org The structure of this compound contains features amenable to prodrug design.

The benzyloxy group, in particular, can function as a promoiety. It increases the lipophilicity of the molecule compared to its corresponding 2-hydroxypyridine analogue, which could enhance membrane permeability. In vivo, this group can be cleaved by metabolic enzymes (e.g., cytochrome P450s) to release the active 2-hydroxypyridine or pyridone tautomer. This approach can be used to improve the oral bioavailability of the parent drug. The pyridine ring itself can influence the metabolic stability of a drug, and its replacement of other aromatic systems is a known strategy to improve drug-like properties. rsc.org Careful consideration of the metabolic pathways is essential to ensure that the prodrug is efficiently converted to the active form at the desired site of action and that the released promoiety (in this case, benzyl (B1604629) alcohol) is non-toxic.

Development of Imaging Agents and Diagnostics

The chemical scaffold of this compound presents a versatile platform for the theoretical development of novel imaging agents, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Although direct applications of this specific compound in published literature remain scarce, its structural features—a pyridine core, a labile iodine atom, and a protective benzyloxy group—offer several strategic avenues for the synthesis of radiolabeled molecules for diagnostic imaging. These potential applications are grounded in well-established radiochemical methodologies for similar pyridine-based structures.

The primary utility of this compound in this context lies in its potential as a precursor for introducing radionuclides. The iodine atom at the 4-position is a key functional group for two main radiolabeling strategies: direct radioiodination and as a leaving group for radiofluorination.

One hypothetical application involves the synthesis of radioiodinated tracers. The iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I or ¹²⁴I, through isotopic exchange or by starting from a non-iodinated precursor and introducing the radioiodine. These radioiodinated pyridines could then be further functionalized to target specific biological markers.

Alternatively, and more commonly in modern PET tracer development, the iodo group can serve as an excellent leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.gov The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at the 4-position. The synthesis of an [¹⁸F]fluoro-2-benzyloxypyridine derivative from this compound would provide a valuable synthon for constructing more complex PET radiotracers. The benzyloxy group can be retained in the final molecule or removed to expose a hydroxyl group for further chemical modification.

Furthermore, the 4-iodopyridine (B57791) moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govwikipedia.org These reactions would enable the coupling of the pyridine core to various targeting vectors, such as small molecules, peptides, or antibody fragments, which have high affinity for specific biological targets like receptors or enzymes that are overexpressed in disease states. The radiolabeling step, either radioiodination or radiofluorination, could be performed before or after the cross-coupling, depending on the chemical nature of the targeting vector and the desired radiolabeling strategy.

While no specific imaging agents derived from this compound have been detailed in scientific literature, the principles of radiopharmaceutical chemistry suggest its potential utility. The table below outlines theoretical imaging agents that could be developed from this precursor, based on established synthetic methodologies.

| Potential Imaging Agent Class | Target Moiety | Radiolabeling Strategy | Potential Diagnostic Application |

| Radioiodinated Pyridine Derivatives | Small molecule receptor ligand | Isotopic exchange with ¹²³I or ¹²⁴I | Neuroreceptor imaging, oncology |

| [¹⁸F]Fluorinated Pyridine Derivatives | Enzyme inhibitor | Nucleophilic substitution of iodine with [¹⁸F]fluoride | Metabolic imaging, neuroinflammation |

| Bioconjugates via Cross-Coupling | Peptide targeting a cell surface receptor | Stille or Suzuki coupling followed by radioiodination or radiofluorination | Tumor imaging, targeted radionuclide therapy |

Table 1: Theoretical Imaging Agents Derivable from this compound

The development of such imaging agents would require extensive research, including the optimization of radiolabeling conditions, in vitro evaluation of target affinity and specificity, and in vivo studies in animal models to assess biodistribution, pharmacokinetics, and imaging efficacy. Nevertheless, the chemical properties of this compound make it a promising, albeit currently underexplored, starting point for the synthesis of novel diagnostic imaging probes.

Future Research Directions and Challenges

Sustainable and Green Synthetic Routes for 2-(Benzyloxy)-4-iodopyridine

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning this compound will likely focus on the integration of green chemistry principles into its synthesis. Current routes often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future avenues could explore:

Biocatalysis: The use of enzymes to catalyze the formation of the pyridine (B92270) ring or the introduction of the benzyloxy and iodo functionalities could offer a highly selective and environmentally friendly alternative to conventional methods.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety, making them an attractive platform for the synthesis of this compound on a larger scale.

Renewable Feedstocks: Investigating the synthesis of the pyridine scaffold from renewable resources, such as glycerol (B35011), could significantly reduce the carbon footprint of its production. rsc.org For instance, the thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines. rsc.org

Solvent-Free or Greener Solvent Conditions: The exploration of solvent-free reactions or the use of greener solvents like water or ionic liquids can minimize the environmental impact of the synthesis. mdpi.comresearchgate.net Multicomponent reactions under solvent-free conditions have been shown to be an effective and eco-friendly method for synthesizing 2-hydroxypyridines, which are precursors to 2-alkoxypyridines. mdpi.comresearchgate.net

A comparative analysis of potential green synthesis parameters is presented in the table below.

| Synthesis Parameter | Traditional Methods | Potential Green Alternatives |

| Catalyst | Homogeneous metal catalysts | Biocatalysts (enzymes), heterogeneous catalysts (e.g., zeolites) |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions |

| Starting Materials | Petroleum-based feedstocks | Renewable resources (e.g., glycerol, biomass) |

| Reaction Conditions | High temperatures, high pressures | Milder reaction conditions, microwave irradiation |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

Chemo- and Regioselective Functionalization of Complex Analogues

The this compound scaffold offers multiple sites for functionalization. The benzyloxy group can influence the reactivity of the pyridine ring, and the iodine atom is a versatile handle for cross-coupling reactions. A key challenge lies in achieving precise control over the chemo- and regioselectivity when constructing more complex analogues.

Future research will likely focus on:

Directed ortho-Metalation (DoM): The benzyloxy group, being a potential directed metalation group (DMG), can direct lithiation to the C3 position of the pyridine ring, allowing for the introduction of various electrophiles at this specific site. organic-chemistry.orgwikipedia.org This strategy provides a powerful tool for the regioselective synthesis of polysubstituted pyridines. organic-chemistry.orgwikipedia.org

Selective Cross-Coupling Reactions: The iodine at the C4 position is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Developing highly selective catalytic systems that tolerate a variety of functional groups on the coupling partner will be crucial.

Late-Stage Functionalization: Methods for the selective C-H functionalization at other positions of the pyridine ring, without pre-functionalization, would be highly valuable for rapidly generating diverse libraries of compounds. chemrxiv.org

The table below summarizes the potential functionalization sites and corresponding methodologies.

| Position | Functionalization Strategy | Potential Reagents/Catalysts |

| C3 | Directed ortho-Metalation (DoM) | Organolithium reagents followed by electrophiles |

| C4 | Cross-Coupling Reactions | Palladium, copper, or nickel catalysts with various coupling partners |

| C5, C6 | C-H Functionalization | Transition metal catalysts, photoredox catalysis |

| Benzylic CH₂ | Anionic Rearrangement | Strong bases (e.g., organolithium reagents) |

Exploration of Novel Reactivity Patterns

Beyond its established role as a scaffold, investigating novel reactivity patterns of this compound could unlock new synthetic possibilities.

Areas for future exploration include:

Anionic Rearrangements: The acs.orgnih.gov-anionic rearrangement of 2-benzyloxypyridine has been reported to yield aryl pyridyl carbinols. acs.orgresearchgate.net Investigating similar rearrangements with the 4-iodo substituent could lead to the synthesis of novel and complex molecular architectures. acs.orgresearchgate.net

Radical Reactions: The pyridine ring can be activated towards radical reactions. nih.govchemrxiv.orgwhiterose.ac.uk Exploring the participation of this compound in radical-mediated processes, such as Minisci-type reactions or photoredox-catalyzed transformations, could provide access to previously inaccessible derivatives. nih.govnih.govresearchgate.net The reaction of the benzyloxy radical with iodine has also been a subject of study. rsc.org

Pyridyne Chemistry: The generation of a 3,4-pyridyne intermediate from a suitable precursor derived from this compound could enable the synthesis of highly functionalized pyridines through nucleophilic addition or cycloaddition reactions. The regioselectivity of such reactions can be influenced by substituents on the pyridyne ring. nih.gov

Integration with High-Throughput Screening for Discovery Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. nih.govcolab.ws High-throughput screening (HTS) of compound libraries derived from this compound could accelerate the discovery of new drug candidates.

Future efforts in this area will likely involve:

Library Synthesis: The development of efficient and automated methods for the synthesis of large and diverse libraries of compounds based on the this compound scaffold.

Target-Based Screening: Screening these libraries against specific biological targets, such as protein kinases, to identify potent and selective inhibitors. nih.govmdpi.comrsc.org

Phenotypic Screening: Utilizing cell-based assays to identify compounds that elicit a desired phenotypic response, which can uncover novel mechanisms of action.

The table below outlines potential therapeutic targets for compounds derived from this compound.

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Protein kinases (e.g., EGFR, VEGFR, CDK), PI3K |

| Inflammatory Diseases | Kinases (e.g., JAK, SYK), cyclooxygenase (COX) enzymes |

| Neurodegenerative Diseases | Kinases (e.g., GSK-3β, CDK5), enzymes involved in amyloid-beta processing |

| Infectious Diseases | Bacterial or viral enzymes |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules and to elucidate reaction mechanisms. researchgate.netmdpi.com Applying these methods to this compound and its derivatives can guide synthetic efforts and provide a deeper understanding of their behavior.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, identify transition states, and calculate activation energies for various transformations of this compound.

Prediction of Reactivity and Selectivity: Developing predictive models for the chemo- and regioselectivity of functionalization reactions, which can help in the rational design of synthetic routes. researchgate.net

Molecular Docking and Dynamics Simulations: In the context of drug discovery, computational methods can be used to predict the binding modes of derived compounds to their biological targets and to assess their stability and dynamics within the binding site. nih.govnih.govrsc.orgresearchgate.net

Expanding the Scope of Biological Applications for Derived Compounds

The pyridine nucleus is a versatile scaffold found in a wide array of biologically active molecules. colab.wsnih.govnih.gov Derivatives of this compound hold significant promise for the development of new therapeutic agents across various disease areas.

Future research will likely explore the potential of these compounds as:

Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors. nih.govnih.govnih.gov The functional handles on this compound allow for the systematic exploration of the chemical space around this core to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Anti-inflammatory and Analgesic Agents: Pyridine derivatives have shown promise as anti-inflammatory and analgesic agents. nih.govresearchgate.net

Antimicrobial Agents: Functionalized pyridines have been investigated for their antibacterial and antifungal activities. nih.gov

CNS-Active Agents: The pyridine ring is present in many drugs that act on the central nervous system. Further modification of the this compound scaffold could lead to new treatments for neurological and psychiatric disorders.

The diverse biological activities of pyridine derivatives are summarized in the table below.

| Biological Activity | Examples of Pyridine-Containing Drugs or Scaffolds |

| Anticancer | Imatinib, Sorafenib, Crizotinib |

| Anti-inflammatory | Etoricoxib, Piroxicam |

| Antihypertensive | Amlodipine, Nifedipine |

| Antimicrobial | Isoniazid, Sulfapyridine |

| Antiviral | Nevirapine, Delavirdine |

Q & A

Basic Research Questions